molecular formula C14H14N4O5 B5731701 N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5731701
M. Wt: 318.28 g/mol
InChI Key: VZSKMEDAAGXDAQ-UHFFFAOYSA-N
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Description

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxin ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrazole and nitro groups. The reaction conditions often involve the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents such as sodium borohydride (NaBH~4~), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a benzodioxin ring and a pyrazole ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-8-13(18(20)21)12(16-17(8)2)14(19)15-9-3-4-10-11(7-9)23-6-5-22-10/h3-4,7H,5-6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSKMEDAAGXDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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